Ethyl 7-Nitroheptanoate

Description

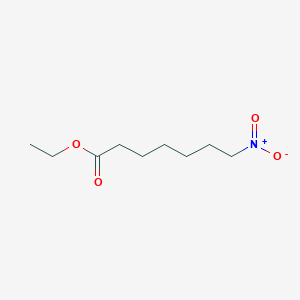

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-nitroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-14-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZPLUWFFJPAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethyl 7 Nitroheptanoate

Transformations of the Nitro Functional Group

The nitro group is one of the most electron-withdrawing functional groups in organic chemistry, which imparts unique reactivity to the molecule. It can undergo several transformations, including reduction to various nitrogen-containing functionalities, conversion to a carbonyl group via the Nef reaction, and removal through denitration or elimination reactions.

Reductive Conversions to Amines and Related Nitrogen-Containing Functionalities

The reduction of the nitro group is a fundamental transformation that provides access to amines and other related nitrogen-containing compounds. This conversion is a key step in many synthetic pathways. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent determining the final product.

Commonly used methods for the reduction of nitroalkanes to primary amines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel (Raney Ni) under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, or dissolving metal reductions (e.g., tin or iron in acidic media) are also effective.

In the context of bifunctional molecules like ethyl 7-nitroheptanoate, chemoselectivity can be a crucial aspect. For instance, catalytic hydrogenation is often mild enough to reduce the nitro group without affecting the ester functionality. The reduction of the closely related mthis compound has been reported to lead to reductive cyclization, highlighting the potential for intramolecular reactions in these systems. The product of the straightforward reduction of this compound would be ethyl 7-aminoheptanoate, a useful intermediate for the synthesis of polyamides and other biologically active molecules. nbinno.combldpharm.com

Table 1: Representative Conditions for the Reduction of a Nitro Group to an Amine This table presents plausible reaction conditions for the reduction of this compound based on general knowledge of nitroalkane reduction, as specific literature data for this compound is limited.

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol | Room Temperature, 1-4 atm H₂ | Ethyl 7-aminoheptanoate |

| Fe, HCl | Ethanol/Water | Reflux | Ethyl 7-aminoheptanoate hydrochloride |

| SnCl₂, HCl | Ethanol | Room Temperature | Ethyl 7-aminoheptanoate hydrochloride |

| LiAlH₄ | Tetrahydrofuran | 0 °C to Room Temperature | 7-Aminoheptan-1-ol |

Note: The use of strong reducing agents like LiAlH₄ can also lead to the reduction of the ester group.

Oxidative Conversions: The Nef Reaction for Carbonyl Synthesis

The Nef reaction is a classic method for the conversion of a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This transformation involves the hydrolysis of the corresponding nitronate salt under acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds by first deprotonating the α-carbon to the nitro group to form a nitronate anion. This is typically achieved using a base such as sodium hydroxide (B78521) or sodium ethoxide. The subsequent treatment of the nitronate salt with a strong mineral acid, like sulfuric acid or hydrochloric acid, leads to the formation of the carbonyl compound and nitrous oxide. organic-chemistry.orgalfa-chemistry.com

For this compound, a primary nitroalkane, the Nef reaction would yield ethyl 7-oxoheptanoate. This transformation provides a valuable method for introducing a carbonyl group into the carbon skeleton. Modern variations of the Nef reaction utilize different reagents to effect the conversion under milder conditions, including oxidative methods (e.g., using potassium permanganate (B83412) or ozone) or reductive methods that proceed through an intermediate that is then hydrolyzed. youtube.commdma.ch

Table 2: General Conditions for the Nef Reaction This table illustrates the expected transformation of this compound via the Nef reaction based on established procedures for primary nitroalkanes.

| Step 1: Base | Step 2: Acid | Product |

| Sodium Ethoxide in Ethanol | Aqueous H₂SO₄ | Ethyl 7-oxoheptanoate |

| Sodium Hydroxide in Water/Methanol (B129727) | Aqueous HCl | Ethyl 7-oxoheptanoate |

Denitration and Elimination Reactions

The nitro group can be removed from a molecule through denitration reactions, where it is replaced by a hydrogen atom. researchgate.net A common and effective method for the denitration of nitroalkanes is through a free-radical process using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). ut.ac.irorganic-chemistry.org This reaction is particularly useful when the nitro group has served its purpose in a synthetic sequence, for example, as an activating group for C-C bond formation, and needs to be removed. ut.ac.ir For this compound, this reaction would yield ethyl heptanoate (B1214049).

Elimination reactions are also possible, particularly if there is a suitable leaving group on the β-carbon or if the conditions favor the formation of a double bond. However, for a simple nitroalkane like this compound, elimination is less common unless the molecule is further functionalized.

Reactions at the α-Carbon of the Nitro Group in this compound

The presence of the strongly electron-withdrawing nitro group renders the protons on the α-carbon acidic. This allows for the facile formation of a nitronate anion, which is a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The acidity of the α-protons in nitroalkanes makes them excellent nucleophiles in their deprotonated form. This reactivity is the basis for several important carbon-carbon bond-forming reactions.

The nitronate anion derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes (Michael acceptors). organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. wikipedia.org

The reaction is typically carried out in the presence of a base, which deprotonates the nitroalkane to form the nucleophilic nitronate. The choice of base can influence the reactivity and selectivity of the addition. The resulting product is a 1,5-dicarbonyl compound or a related structure, which can be a versatile intermediate for further synthetic transformations. For example, the Michael addition of this compound to an enone like methyl vinyl ketone would yield a δ-nitro ketone.

Table 3: Representative Michael Addition Reaction of this compound This table provides a plausible example of a Michael addition involving this compound, based on the known reactivity of nitroalkanes.

| Michael Acceptor | Base | Solvent | Product |

| Methyl vinyl ketone | Sodium Ethoxide | Ethanol | Ethyl 10-nitro-8-oxodecanoate |

| Acrylonitrile | Tetrabutylammonium Fluoride | Tetrahydrofuran | Ethyl 9-cyano-7-nitroheptanoate |

| Ethyl acrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | Diethyl 2-(6-nitrohexyl)succinate |

Nitroaldol (Henry) Reactions and Variants

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.org For this compound, the presence of an acidic proton on the carbon atom alpha to the nitro group (the C-7 position) allows it to act as the nucleophilic component in this reaction.

The general scheme for the Henry reaction of this compound with an aldehyde (R-CHO) is as follows:

Nitronate Formation: A base removes the acidic proton at C-7 to form the nitronate.

Nucleophilic Addition: The nitronate anion attacks the aldehyde's carbonyl carbon.

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base or during an aqueous workup to give the final β-nitro alcohol product. chemistry-reaction.com

The products of the Henry reaction are highly valuable synthetic intermediates. They can be dehydrated to form nitroalkenes, oxidized to α-nitro ketones, or have their nitro group reduced to yield β-amino alcohols. wikipedia.org

Significant progress has been made in developing asymmetric versions of the Henry reaction to control the stereochemistry of the newly formed chiral centers. uwindsor.ca This is often achieved using chiral metal catalysts, such as copper(I) or copper(II) complexes with chiral ligands, which can afford products with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov

| Reactant | Catalyst/Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Triethylamine | Methanol | Room Temp. | Ethyl 8-hydroxy-7-nitro-8-phenyl-octanoate | Good |

| Cyclohexanone | NaOH | Ethanol/Water | 50 °C | Ethyl 7-nitro-7-(1-hydroxycyclohexyl)heptanoate | Moderate |

| Benzaldehyde | Chiral Cu(II)-Bis(oxazoline) complex | Isopropanol | -20 °C | Enantioenriched Ethyl 8-hydroxy-7-nitro-8-phenyl-octanoate | High (up to 97% ee) |

Alkylation and Acylation Processes at the Alpha Position

Similar to the Henry reaction, the carbon alpha to the nitro group in this compound can be functionalized through alkylation and acylation reactions. These transformations also proceed via the formation of a nitronate anion intermediate. However, the direct C-alkylation of nitroalkanes with alkyl halides has historically been a significant challenge due to a competing O-alkylation pathway, which leads to the formation of nitronic esters and ultimately carbonyl compounds. nih.gov

Modern synthetic methods have overcome this limitation through the use of transition-metal catalysis. udel.edu Copper- and nickel-based catalytic systems have proven effective for promoting the C-alkylation of nitroalkanes with a variety of alkyl halides, including those that are unactivated. nih.govudel.edu These reactions are believed to proceed through radical-based mechanisms, involving the generation of an alkyl radical that couples with the nitronate anion. organic-chemistry.org This approach allows for the formation of complex nitroalkanes from simple starting materials. nih.gov

Acylation at the alpha position can also be achieved, typically by reacting the pre-formed nitronate anion with an acylating agent, such as an acid chloride or anhydride. This provides access to α-nitro ketones, which are versatile synthetic intermediates.

| Alkylating/Acylating Agent | Catalyst/Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Benzyl Bromide | Cu(I)/NaOtBu | Hexanes | 60 °C | Ethyl 7-benzyl-7-nitroheptanoate |

| Methyl Iodide | Ni catalyst/Photoredox | Dioxane | Room Temp., Light | Ethyl 7-methyl-7-nitroheptanoate |

| Acetyl Chloride | NaH | THF | 0 °C to Room Temp. | Ethyl 7-nitro-8-oxononanoate |

Derivatization Strategies for Synthetic Diversification

The functional groups of this compound serve as handles for a wide array of derivatization strategies, enabling its conversion into other valuable compounds. The nitro group, in particular, is a versatile precursor.

One of the most common transformations is the reduction of the nitro group to a primary amine. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction with metals in acid (e.g., Zn, Fe, or Sn in HCl). This provides a straightforward route to ethyl 7-aminoheptanoate, a precursor for polyamides and other nitrogen-containing compounds.

Another powerful transformation of the nitro group is the Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. alfa-chemistry.comarkat-usa.org The reaction involves treating the nitronate salt of this compound with strong aqueous acid. organic-chemistry.org This process effectively reverses the polarity of the alpha-carbon from nucleophilic (as the nitronate) to electrophilic (as the carbonyl). arkat-usa.org The Nef reaction on this compound would yield ethyl 7-oxoheptanoate, a keto-ester.

Transformations Involving the Ester Moiety of this compound

Hydrolysis and Transesterification Reactions

The ethyl ester group of the molecule can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is reversible and is the reverse of Fischer esterification. chemguide.co.uk Using a large excess of water drives the equilibrium toward the products: 7-nitroheptanoic acid and ethanol. youtube.com

Base-catalyzed hydrolysis (Saponification): The ester is treated with a strong base, such as sodium hydroxide (NaOH). libretexts.org This reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. kayhanbolelli.com The products are the salt of 7-nitroheptanoic acid and ethanol.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with methanol and an acid catalyst would result in the formation of Mthis compound and ethanol. Using a large excess of the new alcohol can shift the equilibrium to favor the desired product. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium methoxide, is also highly effective. masterorganicchemistry.com

Reduction of the Ester Group to Alcohols or Aldehydes

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. A key challenge in the reduction of this compound is achieving selectivity for the ester group without affecting the nitro group.

Reduction to Alcohols: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to primary alcohols. adichemistry.commasterorganicchemistry.com However, LiAlH₄ is also capable of reducing nitro groups to amines. Therefore, its use on this compound would likely yield 7-aminoheptan-1-ol. To selectively reduce the ester in the presence of a nitro group, milder reagents are required. Reagents such as borane (B79455) complexes (e.g., BH₃·THF) have been shown to reduce carboxylic acids in the presence of nitro groups and may offer a pathway for selective ester reduction. researchgate.net

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. acs.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup. This method could be used to convert this compound to 7-nitroheptanal.

| Reagent | Product from Ester | Effect on Nitro Group | Selectivity |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Primary Alcohol (7-nitroheptan-1-ol) | Reduces to Amine | Low (reduces both groups) |

| DIBAL-H (Diisobutylaluminium hydride) | Aldehyde (7-nitroheptanal) | Generally unreactive | High (selective for ester) |

| BH₃·THF (Borane-THF complex) | Primary Alcohol (7-nitroheptan-1-ol) | Generally unreactive | Good (selective for ester) |

| H₂ / Raney Ni | Unreactive | Reduces to Amine | High (selective for nitro group) |

Cyclization and Ring-Forming Reactions Utilising this compound as a Precursor

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of cyclic compounds through intramolecular reactions.

One potential strategy involves an intramolecular nitroaldol (Henry) reaction . If the ester group were first reduced to an aldehyde to form 7-nitroheptanal, treatment with a base could induce an intramolecular cyclization. The nitronate anion formed at C-7 could attack the aldehyde at C-1, leading to the formation of a seven-membered ring, specifically a cycloheptane (B1346806) derivative bearing both a nitro and a hydroxyl group.

Alternatively, derivatization of the alpha-position followed by intramolecular reaction with the ester can lead to cyclization. For example, if this compound is first alkylated at the C-7 position with a molecule containing a nucleophilic group (e.g., an alcohol or amine), a subsequent intramolecular transesterification or amidation could lead to the formation of a large lactone or lactam ring.

Furthermore, domino reactions can be envisioned. For instance, a Michael addition of the nitronate of this compound to an α,β-unsaturated aldehyde, followed by an intramolecular Henry reaction between the newly introduced aldehyde and the nitro-bearing carbon, could lead to the formation of highly functionalized cyclohexanol (B46403) derivatives. mdpi.com This highlights the potential of using this linear precursor to construct complex cyclic systems.

Role of Ethyl 7 Nitroheptanoate in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate in Multi-Step Pathways

The strategic placement of the nitro and ester functionalities in ethyl 7-nitroheptanoate makes it an ideal starting material for the synthesis of various target molecules through multi-step pathways.

This compound serves as a key precursor for the synthesis of long-chain aliphatic compounds bearing specific functional groups. The nitro group can be readily transformed into other functionalities, most notably an amine. The reduction of the nitro group to a primary amine provides a straightforward route to ethyl 7-aminoheptanoate, a valuable intermediate for the synthesis of polyamides and other biologically relevant molecules.

A closely related synthesis highlights this potential, where 6-bromohexanoic acid ethyl ester is reacted with nitromethane (B149229) to produce a precursor to 7-aminoheptanoic acid google.com. This demonstrates the utility of a terminal nitro group in a C7 ester chain for the formation of amino acids. The general transformation can be represented as follows:

| Reactant | Reagents | Product |

| This compound | 1. Reduction (e.g., H₂, Raney Ni) | Ethyl 7-aminoheptanoate |

| 2. Hydrolysis | 7-Aminoheptanoic acid |

This transformation is significant for the synthesis of nylon-7 and other polyamides. Furthermore, the ester functionality can be hydrolyzed or converted to other derivatives, adding to the synthetic versatility of this building block.

The nitro group of this compound can be converted into a carbonyl group through the Nef reaction. This transformation is a powerful tool for the synthesis of dicarbonyl compounds, which are important intermediates in the synthesis of various cyclic and acyclic molecules. Treatment of the nitronate salt of this compound with strong acid leads to the formation of ethyl 7-oxoheptanoate.

The general mechanism of the Nef reaction involves the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the corresponding carbonyl compound and nitrous oxide nih.gov.

| Reactant | Reagents | Product |

| This compound | 1. Base (e.g., NaOEt) | Sodium salt of this compound (nitronate) |

| Nitronate Salt | 2. Strong Acid (e.g., H₂SO₄) | Ethyl 7-oxoheptanoate |

This conversion provides access to a keto-ester, which can be further manipulated. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations or Wittig reactions, while the ester can be involved in Claisen condensations or serve as a handle for further functionalization.

While specific examples for this compound are not prevalent, the general reactivity of nitroalkanes allows for their use in stereoselective synthesis nih.govdepositolegale.it. The α-carbon to the nitro group can be deprotonated to form a nitronate, which can then participate as a nucleophile in various carbon-carbon bond-forming reactions. The use of chiral catalysts or auxiliaries in these reactions can lead to the formation of enantiomerically enriched products.

For instance, the Michael addition of the nitronate derived from this compound to an α,β-unsaturated carbonyl compound, in the presence of a chiral organocatalyst, could potentially generate a new stereocenter with high enantioselectivity. The resulting adduct could then be further elaborated into complex, biologically active molecules. The diverse reactivity of nitro compounds in asymmetric transformations makes them valuable reagents for organic chemists, particularly with the rise of organocatalysis frontiersin.org.

Participation in Tandem and Cascade Reaction Sequences

The bifunctional nature of this compound makes it an excellent candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.

A potential tandem reaction involving this compound could be a Michael addition followed by an intramolecular Nef reaction nih.gov. For example, the addition of the nitronate of this compound to an α,β-unsaturated aldehyde could be followed by an in-situ acid-catalyzed cyclization and Nef reaction to yield a functionalized cyclic ketone. Such strategies are valuable for the rapid construction of complex cyclic systems.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of the nitro group continues to inspire the development of new synthetic methods. While direct contributions from this compound are not extensively documented, the broader class of long-chain nitroesters is instrumental in advancing synthetic chemistry. For instance, novel methods for the functionalization of nitroalkanes and their conversion to other useful functional groups are continually being explored chemrxiv.orgchemrxiv.org.

The development of milder and more selective conditions for the Nef reaction, for example, is an active area of research. Furthermore, the use of nitroalkanes as precursors for other functional groups beyond amines and carbonyls is expanding the synthetic chemist's toolbox. As a readily accessible long-chain nitroester, this compound is poised to play a role in the application and development of these new methodologies.

Advanced Analytical Methodologies for the Study of Ethyl 7 Nitroheptanoate

Spectroscopic Characterization for In-Depth Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of Ethyl 7-nitroheptanoate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. It provides precise information about the connectivity and chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons adjacent to the electron-withdrawing nitro group (H-7) are expected to be significantly deshielded, appearing at a chemical shift of approximately 4.1-4.4 ppm. orgchemboulder.comblogspot.com The ethyl ester group gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) around 4.1 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.2 ppm. The methylene protons alpha to the ester carbonyl (H-2) would resonate around 2.3 ppm. The remaining methylene groups of the aliphatic chain (H-3 to H-6) would appear as multiplets in the more shielded region of the spectrum, typically between 1.3 and 1.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester is the most deshielded, appearing around 173 ppm. The carbon atom bonded to the nitro group (C-7) is also significantly deshielded, with an expected chemical shift in the range of 70-80 ppm. The carbons of the ethyl ester group (-OCH₂CH₃) would appear at approximately 60 ppm and 14 ppm, respectively. The remaining aliphatic carbons would resonate between 20 and 35 ppm. libretexts.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the entire aliphatic chain from one end to the other. For instance, a cross-peak between the signals at ~4.3 ppm (H-7) and ~2.0 ppm (H-6) would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). magritek.com For example, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~75 ppm, assigning them to C-7 and H-7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for rigid molecules, NOESY can provide insights into the spatial proximity of protons, which can help in analyzing the preferred conformations of the flexible alkyl chain.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HSQC) |

|---|---|---|---|

| C-1 (C=O) | - | ~173 | HMBC to H-2, H-9 |

| C-2 (-CH₂-) | ~2.3 (t) | ~34 | COSY with H-3; HSQC to C-2 |

| C-3 (-CH₂-) | ~1.6 (m) | ~24 | COSY with H-2, H-4; HSQC to C-3 |

| C-4 (-CH₂-) | ~1.4 (m) | ~28 | COSY with H-3, H-5; HSQC to C-4 |

| C-5 (-CH₂-) | ~1.5 (m) | ~26 | COSY with H-4, H-6; HSQC to C-5 |

| C-6 (-CH₂-) | ~2.0 (m) | ~29 | COSY with H-5, H-7; HSQC to C-6 |

| C-7 (-CH₂NO₂) | ~4.3 (t) | ~75 | COSY with H-6; HSQC to C-7 |

| C-8 (-OCH₂-) | ~4.1 (q) | ~61 | COSY with H-9; HSQC to C-8 |

| C-9 (-CH₃) | ~1.2 (t) | ~14 | COSY with H-8; HSQC to C-9 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. uobasrah.edu.iq For this compound (C₉H₁₇NO₄), the calculated exact mass of the molecular ion [M]⁺˙ is 203.1158 u. HRMS can confirm this elemental composition, distinguishing it from other potential isomers.

Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a characteristic pattern that serves as a molecular fingerprint. wikipedia.org The fragmentation of this compound would likely proceed through several established pathways for esters and nitroalkanes:

Loss of the Nitro Group: A prominent peak corresponding to the loss of •NO₂ (46 u) would result in a fragment ion at m/z 157.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can occur.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, would lead to the elimination of a neutral alkene and the formation of a radical cation.

Loss of the Ethoxy Group: Cleavage of the O-C₂H₅ bond can result in the loss of •OC₂H₅ (45 u), leading to an acylium ion at m/z 158.

Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause fragmentation and is typically used to determine the molecular weight of the intact molecule. In positive ion mode, this compound would be observed as the protonated molecule [M+H]⁺ at m/z 204.1230.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 203 | [C₉H₁₇NO₄]⁺˙ | Molecular Ion |

| 158 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 157 | [M - •NO₂]⁺ | Loss of nitro radical |

| 129 | [M - •OC₂H₅ - C₂H₅]⁺ | Loss of ethoxy and ethyl radicals |

| 101 | [C₅H₉O₂]⁺ | Cleavage at C5-C6 |

| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement |

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its two functional groups. The nitro group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comblogspot.com These bands are often easy to identify. The ester group is characterized by a strong C=O stretching absorption around 1730-1740 cm⁻¹. Additionally, C-O stretching bands for the ester will appear in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the polar C=O and N-O bonds give strong IR signals, the C-C and C-H bonds of the aliphatic backbone may produce more prominent signals in the Raman spectrum.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2980-2850 | C-H Stretch | Aliphatic Chain |

| 1740-1730 | C=O Stretch | Ester |

| ~1550 | N-O Asymmetric Stretch | Nitro |

| ~1365 | N-O Symmetric Stretch | Nitro |

| 1300-1000 | C-O Stretch | Ester |

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aliphatic nitro compounds, such as this compound, are known to exhibit a weak absorption band in the ultraviolet region corresponding to an n → π* electronic transition of the nitro group. libretexts.org This absorption is typically found at a wavelength (λ_max) of approximately 270-280 nm. Although the extinction coefficient is low, this absorption can be used for quantitative analysis if the concentration is sufficiently high. The technique is also valuable for assessing purity, as the presence of conjugated impurities would give rise to strong absorptions at longer wavelengths. Furthermore, it can be employed to monitor reactions involving the formation or consumption of the nitroalkane, as the intensity of the 270 nm band will change accordingly.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is essential for separating this compound from reaction mixtures or impurities and for its precise quantification.

Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). nih.gov GC is an ideal technique for assessing the purity of a sample and for quantifying the compound in volatile mixtures.

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary liquid phase coated on the column wall. A nonpolar column (e.g., polydimethylsiloxane) or a mid-polar to polar column (e.g., containing phenyl or cyanopropyl groups, or a polyethylene (B3416737) glycol/FFAP phase) could be used, with the choice depending on the specific separation required. ajevonline.org

A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear response range. For unequivocal identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides the mass spectrum of the compound as it elutes from the column, allowing for positive identification based on its fragmentation pattern. researchgate.net Purity is assessed by the presence of a single major peak, and quantification is achieved by comparing the peak area to that of a known amount of an internal or external standard. acs.org

| Peak Number | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| 1 | 5.8 | 0.5 | Impurity A |

| 2 | 8.2 | 99.3 | This compound |

| 3 | 9.1 | 0.2 | Impurity B |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. biotecha.ltsemanticscholar.org The method relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column. biotecha.lt For a molecule with the polarity characteristics of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. semanticscholar.org

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica, C18), while the mobile phase is a more polar solvent mixture, commonly consisting of water and a miscible organic solvent such as acetonitrile. scielo.br As the mobile phase carries the sample through the column, compounds with higher polarity elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase. The presence of both a polar nitro group and a nonpolar alkyl chain in this compound allows for fine-tuning of its retention time by adjusting the mobile phase composition. Detection is often accomplished using an ultraviolet (UV) detector, as the nitro group provides a chromophore that absorbs light in the UV spectrum. dtic.milresearchgate.net This technique is instrumental for assessing the purity of this compound by separating it from starting materials, byproducts, or degradation products.

Below are typical parameters for an HPLC method developed for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value / Description | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Gradient elution allows for separation of compounds with a range of polarities. |

| Gradient | 60% B to 95% B over 10 min | Ensures elution of both polar impurities and the less polar target compound. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temp. | 35 °C | Maintains consistent retention times and improves peak shape. conicet.gov.ar |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically set around 210-220 nm for the nitro group. |

| Retention Time | ~7.5 min (Hypothetical) | The characteristic time it takes for the analyte to pass through the column. |

Size Exclusion Chromatography for Oligomeric or Polymeric Applications

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume, or size in solution. phenomenex.comwikipedia.org Unlike other chromatography modes, there is ideally no chemical interaction between the analyte and the stationary phase. cytivalifesciences.com The stationary phase consists of porous beads, and the separation mechanism is based on the differential access of molecules to these pores. wikipedia.orgbio-rad.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. phenomenex.com Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. bio-rad.com

While SEC is not a suitable method for the analysis of the small monomeric molecule this compound itself, it is an indispensable tool for characterizing oligomers or polymers that could be synthesized using this compound as a building block. For instance, if this compound were used in a polymerization reaction, SEC would be the primary technique to determine the molecular weight distribution (MWD), average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer. Gel permeation chromatography (GPC) is the term used for SEC when employing an organic solvent as the mobile phase, which would be appropriate for many polymers derived from this ester. wikipedia.org

The data obtained from an SEC experiment provides critical information on the success and control of a polymerization reaction.

Table 2: Representative SEC Data for a Hypothetical Polymer Derived from this compound

| Elution Volume (mL) | Molecular Weight (Da) | Slice | Purpose of Measurement |

|---|---|---|---|

| 8.5 | 150,000 | Polymer Peak Start | Represents the largest polymer chains in the sample. |

| 9.8 | 55,000 | Peak Maximum (Mp) | The molecular weight at the highest point of the chromatogram. |

| 11.2 | 10,000 | Polymer Peak End | Represents the smallest polymer chains in the sample. |

| 13.5 | 189 | Monomer Peak | Unreacted this compound monomer. |

| Calculated Value | 52,000 | Weight Average (Mw) | Statistical average molecular weight. |

| Calculated Value | 1.65 | Polydispersity (PDI) | A measure of the breadth of the molecular weight distribution. |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

For this compound, obtaining a single-crystal X-ray structure would unequivocally confirm its molecular connectivity and stereochemistry. It would provide precise measurements of the geometry of the heptanoate (B1214049) chain, the ester linkage, and the nitro group. Furthermore, this technique reveals how the molecules pack together in the solid state, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the crystal's properties. This level of structural detail is unparalleled by other analytical methods and serves as the ultimate proof of structure for a crystalline solid.

A successful crystallographic analysis of this compound would yield a set of data similar to that presented in the table below.

Table 3: Typical Crystallographic Data Obtained from X-ray Diffraction Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₇NO₄ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.3 Å, c = 21.4 Åα = 90°, β = 98.5°, γ = 90° | The lengths and angles of the smallest repeating unit of the crystal lattice. |

| Volume (V) | 1135 ų | The volume of the unit cell. |

| Density (calculated) | 1.18 g/cm³ | The calculated density based on the unit cell contents and volume. |

| Bond Length (C-N) | 1.49 Å (Hypothetical) | The measured distance between the carbon and nitrogen atoms of the nitro group. |

| Bond Angle (O-N-O) | 124.5° (Hypothetical) | The measured angle between the oxygen atoms of the nitro group. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |

Theoretical and Computational Studies on Ethyl 7 Nitroheptanoate

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Pathway Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 7-nitroheptanoate, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. bohrium.comsemanticscholar.org These properties provide insights into the molecule's stability and reactive sites.

Furthermore, DFT is a powerful tool for predicting reaction pathways. rsc.org For instance, it could be used to model the reduction of the nitro group or the hydrolysis of the ester function in this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out, allowing for the determination of activation energies and reaction mechanisms. rsc.orguu.nl

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. nih.govarxiv.org

For this compound, ab initio calculations could be used to obtain precise values for its heat of formation and Gibbs free energy. Spectroscopic properties that could be predicted include infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds, and UV-Visible electronic transition energies, which provide information about the molecule's electronic excited states. libretexts.orgnih.gov These theoretical predictions are invaluable for interpreting experimental spectra. researchgate.net

Hypothetical Ab Initio Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR Frequency | ~1740 cm⁻¹ | C=O stretch of the ester |

| IR Frequency | ~1550 cm⁻¹ | Asymmetric NO₂ stretch |

| IR Frequency | ~1370 cm⁻¹ | Symmetric NO₂ stretch |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and time-dependent behavior of molecules.

Conformational Analysis and Energy Landscapes of this compound

The long alkyl chain of this compound allows for considerable conformational freedom due to rotation around its single bonds. Conformational analysis would involve systematically exploring these rotations to identify stable conformers (energy minima) and the transition states that connect them. organicchemistrytutor.comchemistrysteps.com This process generates a potential energy landscape, which maps the energy of the molecule as a function of its geometry. imperial.ac.ukacs.org The global minimum on this landscape corresponds to the most stable conformation of the molecule. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. utdallas.edu

Elucidation of Reaction Mechanisms and Transition State Characterization

Molecular dynamics (MD) simulations can be used to study the dynamic evolution of a chemical reaction over time. youtube.comnih.govmdpi.com By simulating the trajectories of atoms as a reaction proceeds, MD can provide a more detailed picture of the reaction mechanism than static calculations alone. For this compound, MD simulations could be used to investigate the dynamics of its decomposition or its interaction with other molecules in a solvent. osti.gov

Characterizing the transition state is a key aspect of understanding a reaction's kinetics. chemrxiv.org Computational methods can be used to locate the precise geometry of the transition state and calculate its energy, which is essential for determining the reaction's activation barrier.

Structure-Reactivity Relationship (SRR) Predictions

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or computed properties with its chemical reactivity or biological activity. nih.govacs.org For a series of related nitroalkanoates, a QSAR model could be developed to predict their reactivity based on descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and hydrophobicity. nih.gov While no specific SRR studies exist for this compound, this approach could be used to predict its properties based on data from similar compounds. acs.org

Computational Approaches for Catalyst Design and Optimization in Reactions Involving Nitro Esters

Computational chemistry offers powerful tools for designing and optimizing catalysts for reactions that involve nitro esters, such as the reduction of the nitro group in this compound to an amine or other functional groups. These theoretical approaches provide insights into reaction mechanisms, catalyst structure-activity relationships, and the electronic and steric factors that govern catalytic performance.

One of the primary applications of computational methods in this area is the elucidation of reaction pathways. For the reduction of a nitro group, this can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the rate-determining step and provides a basis for designing catalysts that can lower the activation energy of this step.

Computational screening is another valuable technique in catalyst design. Large libraries of potential catalyst candidates can be virtually screened for their predicted activity and selectivity. This is often achieved by calculating key descriptors that are known to correlate with catalytic performance. For the reduction of nitro compounds, these descriptors might include the binding energy of the nitro group to the catalyst surface, the electronic properties of the catalyst (such as its d-band center for transition metal catalysts), and the steric accessibility of the active site. This approach can significantly accelerate the discovery of novel and more efficient catalysts, reducing the need for extensive experimental screening.

Mechanistic insights derived from computational studies can guide the optimization of existing catalytic systems. For instance, DFT calculations can reveal how modifications to the catalyst's ligands or support material can influence its electronic structure and, consequently, its reactivity. In the context of this compound, this could involve designing a catalyst that selectively reduces the nitro group without affecting the ester functionality. Computational models can predict how different catalyst compositions, such as bimetallic nanoparticles or single-atom catalysts, might favor one reaction pathway over another. For example, studies on various catalysts have shown that the adsorption energy of the nitro group compared to other functional groups on the catalyst surface can dictate selectivity.

Furthermore, computational fluid dynamics (CFD) can be integrated with kinetic models derived from quantum chemical calculations to simulate and optimize reactor performance for industrial-scale processes involving the catalytic conversion of nitro esters. This multi-scale modeling approach allows for the investigation of transport phenomena and their interaction with the catalytic reaction, facilitating the design of more efficient and sustainable chemical processes.

Recent advancements in machine learning and artificial intelligence are also being applied to catalyst design. By training models on large datasets of experimental and computational data, it is possible to predict the performance of new catalysts with high accuracy. These data-driven approaches, in conjunction with first-principles calculations, are poised to revolutionize the field of catalyst design for a wide range of chemical transformations, including those involving nitro esters like this compound.

Future Research Directions for Ethyl 7 Nitroheptanoate

Exploration of Novel and More Efficient Synthetic Routes and Catalysts

The development of efficient and sustainable methods for the synthesis of long-chain nitro esters like Ethyl 7-nitroheptanoate is a crucial first step for its broader application. Current synthetic approaches to terminal nitroalkanes often involve multi-step sequences or harsh reaction conditions. Future research should focus on the development of novel catalytic systems that can achieve the synthesis in a more atom-economical and environmentally benign manner.

One promising avenue is the use of visible-light-mediated photoredox catalysis for the anti-Markovnikov hydronitration of terminal alkenes. researchgate.net This approach could allow for the direct conversion of ethyl hept-6-enoate to this compound with high regioselectivity under mild conditions. The development of novel, earth-abundant metal-based or organic photocatalysts could further enhance the efficiency and sustainability of this transformation.

Another area for exploration is the direct C-H nitration of alkanes. While challenging, recent advances in catalysis have shown promise for the selective functionalization of C-H bonds. Research into catalysts that can selectively nitrate (B79036) the terminal methyl group of ethyl heptanoate (B1214049) would represent a significant breakthrough, providing a direct route from a readily available starting material.

Furthermore, improvements on classical methods, such as the nucleophilic substitution of ethyl 7-haloheptanoates with nitrite (B80452) salts, could be achieved through the use of phase-transfer catalysts or novel solvent systems like polyethylene (B3416737) glycol (PEG) to improve yields and reduce reaction times. wiley-vch.de

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |

|---|---|---|

| Anti-Markovnikov Hydronitration | Photoredox catalysts (e.g., Iridium or Ruthenium complexes, organic dyes) | High regioselectivity, mild reaction conditions. |

| Direct C-H Nitration | Transition metal catalysts (e.g., Iron, Copper) with specific ligands | Atom economical, direct conversion of alkanes. |

| Nucleophilic Substitution | Phase-transfer catalysts, Sodium nitrite in PEG | Improved efficiency and sustainability of a classical method. wiley-vch.de |

Unveiling Undiscovered Reactivity Profiles and New Chemical Transformations

The reactivity of this compound is dictated by its two functional groups: the nitro group and the ester. While the individual reactivity of these groups is well-established, their interplay within the same molecule and the potential for novel transformations remains largely unexplored.

The nitro group can be reduced to a primary amine, providing a pathway to amino acids and their derivatives. lkouniv.ac.in Future research could focus on the development of chemoselective reduction methods that leave the ester group intact. This would provide direct access to ethyl 7-aminoheptanoate, a valuable monomer for the synthesis of polyamides.

The α-protons to the nitro group are acidic, allowing for the formation of a nitronate anion. wikipedia.org This nucleophile can participate in a variety of C-C bond-forming reactions, including the Henry (nitro-aldol) reaction with aldehydes and the Michael addition to α,β-unsaturated carbonyl compounds. rsc.org Exploring the reactivity of the nitronate derived from this compound could lead to the synthesis of complex, long-chain functionalized molecules.

Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, transforming this compound into ethyl 7-oxoheptanoate. lkouniv.ac.in Research into milder and more efficient conditions for the Nef reaction would enhance the synthetic utility of this transformation.

Under acidic conditions, nitroalkanes can exhibit electrophilic reactivity, participating in reactions with electron-rich arenes to form oximes and their derivatives. nih.govfrontiersin.org Investigating this "umpolung" reactivity for this compound could open up new avenues for the synthesis of novel aromatic compounds.

| Reaction Type | Potential Transformation of this compound | Potential Product Class |

|---|---|---|

| Chemoselective Reduction | Reduction of the nitro group to an amine. | Long-chain amino esters, polyamide monomers. |

| Nitronate Chemistry | Henry reaction with aldehydes, Michael addition. | Functionalized long-chain carboxylic acid derivatives. |

| Nef Reaction | Conversion of the nitro group to a carbonyl group. | Keto esters. |

| Electrophilic Reactivity | Reaction with arenes under acidic conditions. | Aryl oximes and related compounds. |

Integration into Multicomponent Reactions and Automated Flow Chemistry Platforms

The efficiency of modern organic synthesis is greatly enhanced by the use of multicomponent reactions (MCRs) and automated flow chemistry. This compound is an ideal candidate for integration into these platforms.

Nitroalkanes are known to participate in various MCRs, such as the aza-Henry (nitro-Mannich) reaction, which combines an aldehyde, an amine, and a nitroalkane to form a β-nitroamine. mdpi.com The use of this compound in such reactions would allow for the rapid construction of complex molecules containing a long aliphatic chain. Research into novel MCRs that can incorporate both the nitro and the ester functionalities of this compound would be a particularly fruitful area of investigation.

Automated flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, especially for potentially hazardous reactions involving nitro compounds. ewadirect.com The synthesis of this compound itself, for instance via nitration reactions, could be made safer and more efficient in a continuous flow reactor. ewadirect.com Subsequent transformations of this compound, such as its reduction to the amine or its participation in Henry reactions, could also be performed in flow, allowing for the safe and efficient production of its derivatives. cardiff.ac.uknih.gov The development of integrated flow platforms that combine the synthesis and subsequent functionalization of this compound would be a significant step towards its practical application.

Development of Advanced Materials and Functional Molecules (Non-Biomedical)

The long aliphatic chain of this compound, combined with its reactive functional groups, makes it an attractive building block for the development of advanced materials.

The amine and carboxylic acid functionalities that can be derived from this compound are key components of polyamides and polyesters. Thus, this compound can be considered a precursor to monomers for the synthesis of novel biodegradable polymers with tailored properties. The length of the aliphatic chain would influence the flexibility and hydrophobicity of the resulting polymers.

The nitro group is a known explosophore, and while this compound itself is not a powerful explosive, it could be a precursor for the synthesis of more complex energetic materials. lkouniv.ac.in Furthermore, the high nitrogen and oxygen content of the nitro group could be exploited in the design of high-energy-density materials.

The polar nitro group and the nonpolar aliphatic chain could also be utilized in the design of surfactants and amphiphilic molecules for various applications, such as emulsifiers or dispersants. The ester functionality could be further modified to tune the properties of the head group.

Synergistic Experimental and Computational Research Endeavors for Comprehensive Understanding

A comprehensive understanding of the reactivity and properties of this compound can be achieved through a synergistic approach that combines experimental and computational methods.

Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of the transformations involving this compound. researchgate.net For example, computational modeling could be used to predict the regioselectivity of C-H nitration reactions, to understand the transition states of MCRs, and to elucidate the mechanism of novel catalytic cycles.

Furthermore, computational chemistry can be used to predict the physical and chemical properties of materials derived from this compound. For instance, the mechanical properties of polymers, the energetic performance of energetic materials, and the self-assembly behavior of amphiphilic molecules could be simulated before their experimental synthesis, thus guiding the design of new materials with desired functionalities.

Experimental studies, in turn, can validate the predictions of computational models and provide the necessary data for their refinement. This iterative cycle of prediction and validation will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 7-Nitroheptanoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound synthesis typically involves nitration of heptanoic acid derivatives followed by esterification. Key variables include temperature control (20–40°C for nitration), stoichiometric ratios of nitric acid, and catalyst selection (e.g., sulfuric acid). Optimization requires iterative testing with fractional factorial design to isolate critical factors. Yield improvements often rely on quenching side reactions (e.g., over-nitration) via controlled reagent addition rates . Purity should be verified via HPLC or GC-MS, with emphasis on solvent selection (e.g., dichloromethane for extraction) to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine spectroscopic methods:

- FT-IR to confirm nitro (-NO₂) and ester (-COO-) functional groups (peaks at ~1520 cm⁻¹ for NO₂ asymmetric stretching and ~1740 cm⁻¹ for C=O).

- NMR (¹H and ¹³C) to resolve alkyl chain conformation and ester linkage integrity.

- Mass Spectrometry (EI-MS or ESI-MS) for molecular ion validation (expected m/z ≈ 217). Cross-validate data against computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Q. How should researchers handle discrepancies in spectral data during this compound characterization?

Methodological Answer: Contradictions in spectral peaks (e.g., unexpected splitting in NMR) require:

- Comparative analysis with literature databases (SciFinder, Reaxys) to identify solvent or impurity effects.

- Repetition under controlled conditions (e.g., deuterated solvents, standardized concentrations).

- Collaborative validation via independent labs or open-source platforms to rule out instrumentation bias .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying this compound’s stability under varying environmental conditions?

Methodological Answer: Use accelerated stability testing:

- Thermal degradation : Incubate samples at 40–60°C and monitor decomposition via TGA/DSC.

- Hydrolytic stability : Expose to buffer solutions (pH 1–13) and quantify ester hydrolysis via titration or LC-MS.

- Photostability : UV/Vis exposure (ICH Q1B guidelines) with periodic sampling. Statistical modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for nitration/esterification.

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict degradation pathways.

- Docking Studies : If biologically active, simulate interactions with enzymes (e.g., nitroreductases). Validate predictions via kinetic isotope effects (KIEs) or isotopic labeling .

Q. What methodologies resolve contradictions between theoretical and experimental partition coefficients (logP) for this compound?

Methodological Answer:

- Shake-flask method : Measure octanol/water partitioning under standardized conditions (OECD 107).

- Chromatographic approaches : Use reverse-phase HPLC with calibrated retention times.

- In silico adjustments : Correct computational logP values (e.g., using ClogP) by incorporating solvent-accessible surface area (SASA) parameters. Discrepancies >0.5 units warrant re-evaluation of forcefield parameters .

Q. What safety protocols are critical when assessing this compound’s toxicity in vitro?

Methodological Answer:

- Acute toxicity : Use OECD 423 guidelines with mammalian cell lines (e.g., HepG2), measuring IC₅₀ via MTT assays.

- Genotoxicity : Ames test (OECD 471) with TA98/TA100 strains ± metabolic activation (S9 mix).

- Handling : Work under fume hoods with nitrile gloves and chemical-resistant aprons. Store in amber glassware away from reductants to prevent explosive decomposition .

Q. How can kinetic and thermodynamic studies elucidate this compound’s reaction mechanisms?

Methodological Answer:

- Kinetics : Use stopped-flow spectroscopy to monitor nitro group reduction rates (e.g., with NaBH₄). Fit data to pseudo-first-order models.

- Thermodynamics : Calculate ΔG‡ via Eyring plots from temperature-dependent rate constants.

- Isotopic labeling : Introduce ¹⁵N in the nitro group to track mechanistic pathways via MS/MS fragmentation .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biological assays?

Methodological Answer:

Q. How should researchers address reproducibility challenges in this compound synthesis?

Methodological Answer:

- Detailed SOPs : Document exact molar ratios, stirring speeds, and purification steps (e.g., column chromatography gradients).

- Open-source validation : Share raw NMR/HPLC files in repositories like Zenodo for peer verification.

- Batch-to-batch analysis : Use PCA to identify variability sources (e.g., humidity, reagent lot differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.